3-Methylbenzotriazol-4-amine
Overview
Description
3-Methylbenzotriazol-4-amine is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis. This compound is particularly noted for its stability and reactivity, making it a valuable compound in both research and industrial applications .
Mechanism of Action
Target of Action
3-Methylbenzotriazol-4-amine is a derivative of benzotriazole, a class of compounds known for their versatile properties Benzotriazole derivatives have been used to construct innovative drug molecules , suggesting that they may interact with a variety of biological targets.
Mode of Action
The benzotriazole fragment, to which it belongs, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that this compound could interact with its targets in a variety of ways, leading to diverse biochemical changes.
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties , indicating that they may influence multiple biochemical pathways.
Pharmacokinetics
Benzotriazole derivatives are known for their stability and persistence in the environment , which could potentially impact their bioavailability and pharmacokinetics.
Result of Action
Benzotriazole derivatives have been associated with a wide range of biological and pharmacological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. Benzotriazole derivatives are known to be effective inhibitors of corrosion for copper alloys in both immersed conditions and atmospheric environment . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
3-Methylbenzotriazol-4-amine, like other benzotriazole derivatives, is known to interact with various enzymes and proteins in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes this compound susceptible to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow this compound with a broad spectrum of biological properties .
Cellular Effects
Benzotriazole derivatives have been shown to exhibit a range of effects on various types of cells . For instance, they have demonstrated anticancer properties, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzotriazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzotriazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
Benzotriazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzotriazole derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
It is known that the subcellular localization of a compound can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzotriazol-4-amine typically involves the reaction of 3-methylbenzotriazole with an amine source under controlled conditions. One common method includes the use of 3-methylbenzotriazole and ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the amine derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzotriazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of 3-methylbenzotriazol-4-nitrosoamine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated benzotriazole derivatives.
Scientific Research Applications
3-Methylbenzotriazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor in metal protection.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzotriazole: Similar in structure but differs in the position of the methyl group.
5-Methylbenzotriazole: Another isomer with the methyl group at the 5-position.
Benzotriazole: The parent compound without any methyl substitution.
Uniqueness
3-Methylbenzotriazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and more effective in specific applications compared to its isomers .
Properties
IUPAC Name |
3-methylbenzotriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCICOFGWTRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343552 | |
Record name | 3-methylbenzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-01-2 | |
Record name | 1-Methyl-1H-benzotriazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylbenzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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